4-(methoxycarbonyl)-1-naphthoic acid

Catalog No.
S8188265
CAS No.
M.F
C13H10O4
M. Wt
230.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(methoxycarbonyl)-1-naphthoic acid

Product Name

4-(methoxycarbonyl)-1-naphthoic acid

IUPAC Name

4-methoxycarbonylnaphthalene-1-carboxylic acid

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

InChI

InChI=1S/C13H10O4/c1-17-13(16)11-7-6-10(12(14)15)8-4-2-3-5-9(8)11/h2-7H,1H3,(H,14,15)

InChI Key

GIDDWUIWEVRLPQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)O

Canonical SMILES

COC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)O

4-(Methoxycarbonyl)-1-naphthoic acid, also known as 4-methoxy-1-naphthoic acid, is an aromatic carboxylic acid characterized by a naphthalene ring substituted with a methoxycarbonyl group. Its molecular formula is C12_{12}H10_{10}O3_3, and it possesses a molecular weight of approximately 210.21 g/mol. The compound is notable for its structural features, which include both a methoxy group and a carboxylic acid group, providing unique chemical reactivity and potential biological activity.

  • Oxidation: The methoxy group can be oxidized to yield 4-hydroxy-1-naphthoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.
  • Reduction: The carboxylic acid group can be reduced to form 4-methoxy-1-naphthyl alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The methoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups like halogens or alkyl groups. This can be achieved using reagents like sodium iodide in polar aprotic solvents.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research indicates that 4-(Methoxycarbonyl)-1-naphthoic acid exhibits biological activity, particularly as an antibacterial agent. Its structure allows it to interact with biological targets, potentially inhibiting bacterial growth. The methoxy group enhances its solubility in organic solvents, which may facilitate its bioavailability and effectiveness in biological assays .

The synthesis of 4-(Methoxycarbonyl)-1-naphthoic acid can be performed through various methods:

  • Carboxylation of 4-Methoxynaphthalene: This method involves reacting 4-methoxynaphthalene with carbon dioxide in the presence of a strong base, such as sodium hydroxide, followed by acidification to yield the desired product.
  • Refluxing with Carbon Dioxide: Another approach includes refluxing 4-methoxynaphthalene with carbon dioxide under pressure to facilitate the formation of the carboxylic acid.
  • Industrial Production: Large-scale synthesis typically mirrors the laboratory methods but incorporates additional purification steps like recrystallization or chromatography to ensure high purity .

4-(Methoxycarbonyl)-1-naphthoic acid finds applications in various fields:

  • Pharmaceuticals: Its antibacterial properties make it a candidate for developing new antibiotics.
  • Organic Synthesis: It serves as an intermediate in synthesizing other complex organic molecules.
  • Dyes and Pigments: The compound may also be utilized in dye manufacturing due to its chromophoric properties.

These applications underscore its significance in both industrial and research settings .

Interaction studies on 4-(Methoxycarbonyl)-1-naphthoic acid have focused on its reactivity with biological macromolecules. Preliminary studies suggest that it can bind to proteins, influencing their activity and stability. Additionally, its ability to undergo reductive alkylation has been investigated, revealing that it loses the methoxy group completely under certain conditions, which may alter its biological activity significantly .

Several compounds share structural similarities with 4-(Methoxycarbonyl)-1-naphthoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Hydroxy-1-naphthoic acidHydroxyl group instead of methoxyExhibits different solubility properties
4-Methyl-1-naphthoic acidMethyl group instead of methoxyLess polar than 4-(methoxycarbonyl)-1-naphthoic acid
1-Naphthoic acidLacks the methoxy groupSimpler structure with only one carboxylic group
Dimethyl naphthalene-2,7-dicarboxylateContains two carboxylic groupsMore acidic than 4-(methoxycarbonyl)-1-naphthoic acid

The presence of the methoxy group in 4-(Methoxycarbonyl)-1-naphthoic acid imparts distinct chemical and biological properties compared to its analogs. This functional group enhances solubility and alters reactivity patterns, making it unique among naphthoic acids .

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

230.05790880 g/mol

Monoisotopic Mass

230.05790880 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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